

Application Notes and Protocols for Envonalkib in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: *Envonalkib*

Cat. No.: *B10827855*

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Introduction

Envonalkib is a novel and potent small molecule inhibitor targeting key oncogenic drivers, including Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1] It has demonstrated significant anti-tumor activity, particularly in ALK-positive non-small cell lung cancer (NSCLC). [2][3][4] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical tool in preclinical cancer research.[5][6][7] These models are known to preserve the genomic and histological characteristics of the original tumor, offering a more predictive platform for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts.[8][9][10]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Envonalkib** in PDX models. The content herein is designed to guide researchers in designing and executing robust preclinical studies to investigate the efficacy, pharmacodynamics, and mechanisms of action of **Envonalkib**.

Core Applications

- **Preclinical Efficacy Testing:** Evaluating the anti-tumor activity of **Envonalkib** in PDX models that closely mimic the heterogeneity of patient tumors.

- Pharmacodynamic (PD) Studies: Assessing the molecular effects of **Envonalkib** on the ALK, ROS1, and c-Met signaling pathways within the tumor tissue.
- Resistance Mechanism Investigation: Establishing and characterizing **Envonalkib**-resistant PDX models to identify and study mechanisms of acquired resistance.
- Combination Therapy Evaluation: Testing the efficacy of **Envonalkib** in combination with other therapeutic agents to overcome resistance or enhance anti-tumor activity.

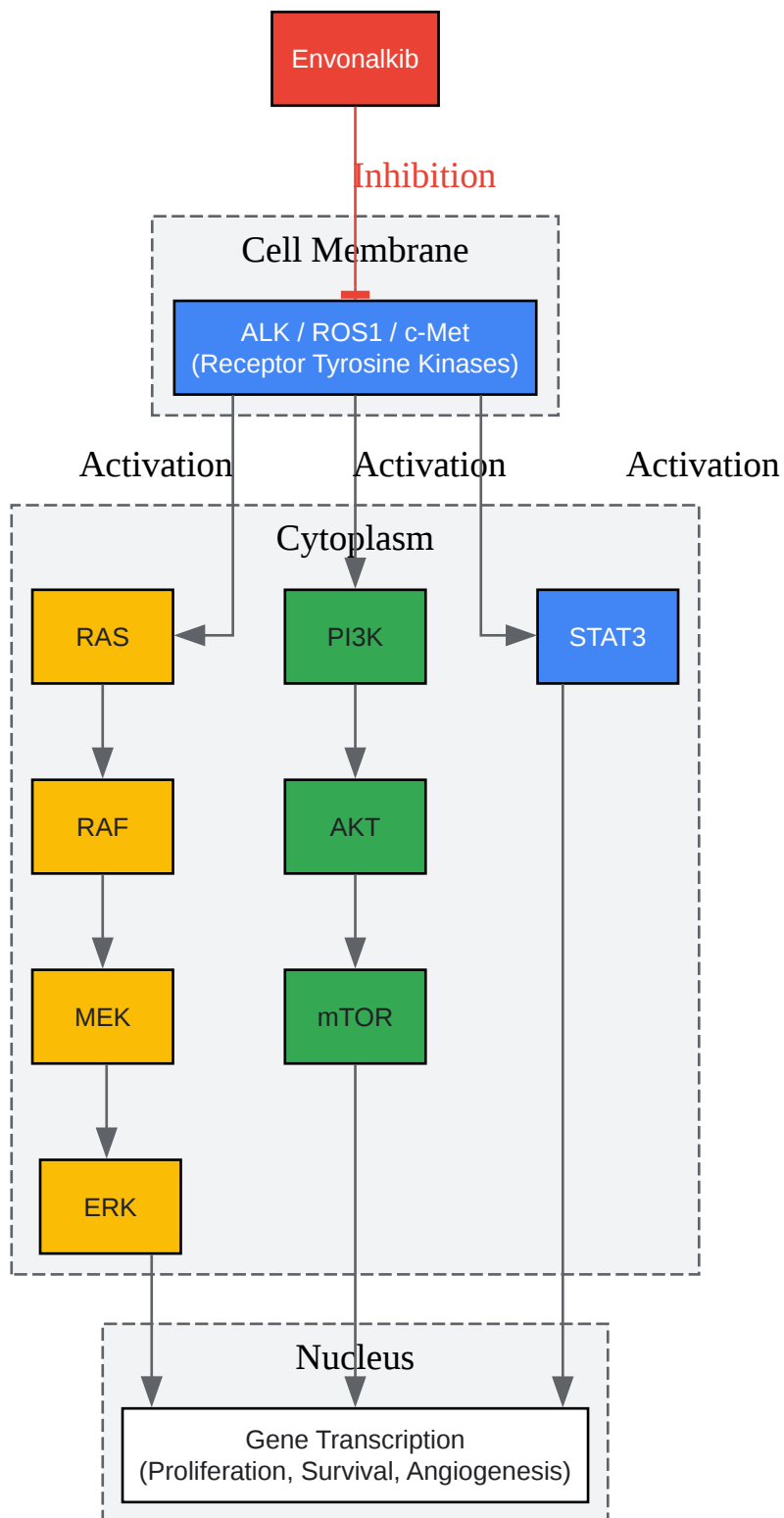
Data Presentation: Efficacy of Envonalkib in Clinical Trials

While specific quantitative data for **Envonalkib** in PDX models is not extensively published, the following tables summarize the significant efficacy demonstrated in clinical trials, which provides a strong rationale for its evaluation in preclinical PDX models.

Clinical Trial Endpoint	Envonalkib	Crizotinib	Hazard Ratio (HR) / p-value	Reference
Median Progression-Free Survival (PFS)	24.87 months	11.60 months	HR = 0.47, p < 0.0001	[3] [4]
Objective Response Rate (ORR)	81.68%	70.68%	p = 0.056	[4]
Median Duration of Response	25.79 months	11.14 months	p = 0.0003	[4]
CNS Objective Response Rate (CNS-ORR)	78.95%	23.81%	N/A	[4]
12-month Overall Survival (OS) Rate	90.6%	89.4%	HR = 0.84	[3] [4]

Signaling Pathways

Envonalkib inhibits the tyrosine kinase activity of ALK, ROS1, and c-Met, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.



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Caption: Envonalkib inhibits ALK/ROS1/c-Met signaling pathways.

Experimental Protocols

Protocol for Establishment of PDX Models

This protocol outlines the key steps for successfully establishing PDX models from patient tumor samples.

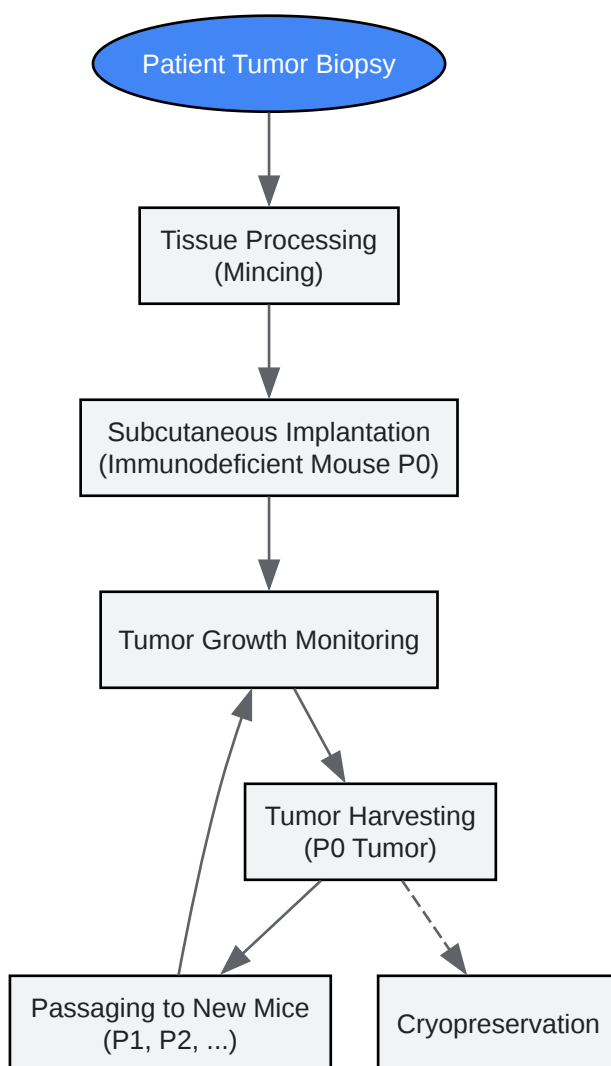
Materials:

- Fresh patient tumor tissue (obtained under sterile conditions)
- Immunodeficient mice (e.g., NOD/SCID, NSG)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Matrigel (optional)
- Surgical tools (scalpels, forceps)
- Anesthesia

Procedure:

- Tumor Tissue Processing:
 - Immediately place the fresh tumor tissue in sterile RPMI-1640 medium on ice.
 - In a sterile biosafety cabinet, wash the tissue with cold PBS.
 - Mince the tumor into small fragments (approximately 2-3 mm³).
- Implantation:
 - Anesthetize the immunodeficient mouse.
 - Make a small incision in the skin on the flank of the mouse.

- Create a subcutaneous pocket using blunt dissection.
- (Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
- Implant one to two tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitoring Engraftment:
 - Monitor the mice for tumor growth by palpation twice a week.
 - Once a palpable tumor is present, measure the tumor volume using calipers (Volume = $(\text{Length} \times \text{Width}^2)/2$).
 - When the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested for passaging or cryopreservation.
- Passaging:
 - Harvest the tumor from the P0 (first generation) mouse and process it as described in step 1.
 - Implant the tumor fragments into new recipient mice to expand the PDX model (P1, P2, etc.).



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Caption: Workflow for establishing patient-derived xenograft (PDX) models.

Protocol for Envonalkib Treatment in PDX Models

This protocol describes the preparation and administration of **Envonalkib** to PDX cohorts.

Materials:

- **Envonalkib** (powder)
- Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles

- PDX mice with established tumors (typically 100-200 mm³)

Procedure:

- **Envonalkib** Formulation:
 - Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
 - Calculate the required amount of **Envonalkib** based on the desired dose and the number of mice.
 - Suspend the **Envonalkib** powder in the vehicle.
 - Ensure a homogenous suspension through sonication or vortexing immediately before administration.
- Dosing and Administration:
 - The appropriate dose of **Envonalkib** in mouse models should be determined based on prior studies or dose-finding experiments.
 - Administer **Envonalkib** orally once daily via gavage. The volume of administration is typically 100-200 µL per mouse.
 - A control group of mice should receive the vehicle only.
- Treatment Monitoring:
 - Monitor the body weight of the mice daily or every other day as an indicator of toxicity.
 - Measure tumor volume two to three times per week using calipers.
 - At the end of the study, harvest tumors for pharmacodynamic and histological analysis.

Protocol for Pharmacodynamic (Western Blot) Analysis

This protocol details the analysis of ALK/ROS1/c-Met signaling inhibition in PDX-derived tissues.

Materials:

- Tumor tissue lysates from control and **Envonalkib**-treated mice
- Protein lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-c-Met, anti-c-Met, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction and Quantification:
 - Homogenize tumor tissues in lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine the protein concentration using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and then apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The use of patient-derived xenograft models provides a powerful preclinical platform to evaluate the therapeutic potential of **Envonalkib**. These models, which closely recapitulate the complexity of human tumors, are invaluable for assessing anti-tumor efficacy, investigating pharmacodynamic effects, and exploring mechanisms of resistance. The protocols outlined in these application notes are intended to serve as a guide for researchers to design and execute rigorous preclinical studies with **Envonalkib**, ultimately contributing to the advancement of personalized cancer therapy.

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